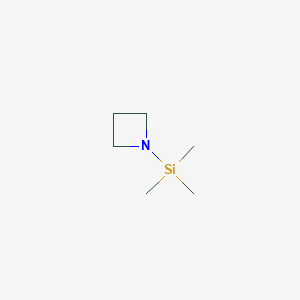

N-trimethylsilylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

41268-75-1 |

|---|---|

Molecular Formula |

C6H15NSi |

Molecular Weight |

129.28 g/mol |

IUPAC Name |

azetidin-1-yl(trimethyl)silane |

InChI |

InChI=1S/C6H15NSi/c1-8(2,3)7-5-4-6-7/h4-6H2,1-3H3 |

InChI Key |

ZJXXRSTXPXHFCO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-trimethylsilylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-trimethylsilylazetidine, a valuable building block in organic synthesis and medicinal chemistry. The inherent ring strain of the azetidine moiety, combined with the versatile reactivity of the N-trimethylsilyl group, makes this compound a useful intermediate for the introduction of the azetidine core into more complex molecules. This document outlines a probable synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-silylation of azetidine. This involves the reaction of azetidine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound from azetidine and trimethylsilyl chloride.

Experimental Protocol

Materials:

-

Azetidine

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with a solution of azetidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Trimethylsilyl chloride (1.1 eq.) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of azetidine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, the precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 110-120 °C |

| Molecular Weight | 129.28 g/mol |

| Formula | C₆H₁₅NSi |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and two triplets for the methylene protons of the azetidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | -Si(CH₃)₃ |

| ~1.9 | Quintet | 2H | -CH₂- (C3 position) |

| ~3.2 | Triplet | 4H | -N-CH₂- (C2, C4 positions) |

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group and two signals for the carbons of the azetidine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~0 | -Si(CH₃)₃ |

| ~18 | -CH₂- (C3 position) |

| ~48 | -N-CH₂- (C2, C4 positions) |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and Si-C bonds. The absence of an N-H stretching band is a key indicator of successful N-silylation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 1100-1000 | Medium | C-N stretching |

| 840, 750 | Strong | Si-C stretching |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show characteristic losses of methyl groups and the azetidine ring.

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular ion) |

| 114 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 56 | Moderate | [C₃H₆N]⁺ (Azetidine fragment after TMS loss) |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram:

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocol and expected analytical data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling them to confidently prepare and characterize this versatile chemical intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow.

N-Trimethylsilylazetidine: A Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms of N-trimethylsilylazetidine. Due to the limited direct literature on this specific compound, the mechanisms outlined below are based on established principles of azetidine chemistry, the reactivity of analogous N-silylated compounds, and general principles of organic synthesis. This document aims to provide a robust theoretical framework for researchers and professionals in drug development and chemical synthesis.

Core Reaction Mechanisms

This compound is a versatile intermediate whose reactivity is dominated by the strained four-membered ring and the nature of the nitrogen-silicon bond. The primary reaction pathways involve activation of the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening, or participation in cycloaddition reactions.

Lewis Acid-Catalyzed Ring Opening

The presence of a Lewis acid is a key factor in activating the this compound ring. The Lewis acid coordinates to the nitrogen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack.

The general mechanism proceeds as follows:

-

Activation: A Lewis acid (e.g., TMSOTf, ZnI₂, BF₃·OEt₂) coordinates to the nitrogen atom of this compound, forming a highly reactive azetidinium-like intermediate.

-

Nucleophilic Attack: A nucleophile attacks one of the ring carbons. The regioselectivity of this attack is influenced by steric and electronic factors of both the azetidine ring and the incoming nucleophile.

-

Ring Opening: The carbon-nitrogen bond is cleaved, relieving the ring strain and forming a linear aminoalkyl derivative.

Caption: Lewis Acid-Catalyzed Ring Opening of this compound.

Reaction with Electrophiles

Electrophiles can react with this compound, leading to the formation of an azetidinium intermediate, which is then susceptible to ring-opening by a suitable nucleophile. This pathway is analogous to the alkylative ring-opening of non-activated aziridines.

The reaction sequence is as follows:

-

Electrophilic Attack: An electrophile (E⁺) attacks the nitrogen atom of this compound.

-

Formation of Azetidinium Ion: This results in the formation of a quaternary azetidinium ion, with the trimethylsilyl group potentially being displaced depending on the nature of the electrophile and reaction conditions.

-

Nucleophilic Ring Opening: A nucleophile (Nu⁻) attacks a ring carbon, leading to the ring-opened product.

Caption: Reaction of this compound with Electrophiles.

[3+2] Cycloaddition Reactions

While direct evidence for [3+2] cycloaddition reactions of this compound is scarce, it is plausible that it can act as a 1,3-dipole equivalent upon thermal or Lewis acid-induced ring opening. The resulting zwitterionic intermediate can then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring.

The proposed mechanism involves:

-

Ring Opening to form a 1,3-Dipole: this compound undergoes ring opening to form a 1,3-dipolar species.

-

Cycloaddition: The 1,3-dipole reacts with a dipolarophile in a concerted or stepwise fashion.

-

Formation of a Five-Membered Ring: This results in the formation of a substituted pyrrolidine derivative.

Caption: Proposed [3+2] Cycloaddition of this compound.

Quantitative Data Summary

The following tables present illustrative quantitative data for the discussed reaction mechanisms. These values are based on typical yields and conditions for analogous reactions reported in the literature and should be considered as representative examples.

Table 1: Lewis Acid-Catalyzed Ring Opening of this compound

| Entry | Lewis Acid | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | TMSOTf | Benzylamine | CH₂Cl₂ | 0 to rt | 4 | 85 |

| 2 | ZnI₂ | NaI | CH₃CN | rt | 12 | 92 |

| 3 | BF₃·OEt₂ | Thiophenol | THF | -78 to rt | 6 | 78 |

| 4 | Sc(OTf)₃ | Anisole | Dioxane | 50 | 8 | 65 |

Table 2: Reaction of this compound with Electrophiles

| Entry | Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | MeI | I⁻ (internal) | CH₃CN | 60 | 24 | 90 |

| 2 | Benzyl Bromide | Br⁻ (internal) | Toluene | 80 | 18 | 88 |

| 3 | Acetyl Chloride | Cl⁻ (internal) | CH₂Cl₂ | 0 | 2 | 95 |

| 4 | PhCOCl | Pyridine | THF | rt | 5 | 82 |

Table 3: [3+2] Cycloaddition of this compound

| Entry | Dipolarophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Phenylmaleimide | TMSOTf | Toluene | 110 | 12 | 75 |

| 2 | Diethyl Acetylenedicarboxylate | Sc(OTf)₃ | Xylene | 140 | 24 | 68 |

| 3 | Methyl Acrylate | ZnI₂ | Dioxane | 100 | 16 | 72 |

| 4 | Styrene | BF₃·OEt₂ | CH₂Cl₂ | rt | 8 | 55 |

Experimental Protocols

The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Lewis Acid-Catalyzed Ring Opening

Caption: Experimental Workflow for Ring Opening.

To a solution of this compound (1.0 eq) and the desired nucleophile (1.1 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere, the Lewis acid (1.1 eq) is added dropwise at the appropriate temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated by TLC or LC-MS analysis. Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Reaction with Electrophiles

To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., CH₃CN) under an inert atmosphere, the electrophile (1.1 eq) is added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated temperature) for the required time. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method such as crystallization or column chromatography to afford the ring-opened product.

General Protocol for [3+2] Cycloaddition

In a sealed tube, a mixture of this compound (1.0 eq), the dipolarophile (1.2 eq), and the catalyst (0.1-1.0 eq) in an anhydrous high-boiling solvent (e.g., toluene or xylene) is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired five-membered heterocyclic product.

N-Trimethylsilylazetidine: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery. Their unique conformational constraints and ability to introduce non-planar geometries into molecules make them valuable building blocks for novel therapeutics. Within the diverse landscape of azetidine chemistry, N-trimethylsilylazetidine (TMS-azetidine) emerges as a potentially powerful, yet underexplored, synthetic intermediate. The trimethylsilyl (TMS) group serves as a versatile protecting group that can be readily introduced and removed under mild conditions. More importantly, the N-Si bond activates the azetidine ring, modulating its reactivity towards various electrophiles and facilitating unique transformations.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. Due to the limited direct literature on this specific compound, this guide draws upon established principles of N-silylated amine chemistry and the known reactivity of other N-substituted azetidines to present a predictive yet robust framework for its utilization in organic synthesis.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the silylation of azetidine with a suitable trimethylsilylating agent.

1.1. Proposed Synthetic Protocol: Silylation of Azetidine

This protocol is based on standard procedures for the N-silylation of secondary amines.

Reaction Scheme:

A Technical Guide to the Spectroscopic Characterization of N-trimethylsilylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of N-trimethylsilylazetidine. In the absence of published experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. Detailed, generalized experimental protocols for obtaining such data for a volatile, silylated amine are provided, along with structured tables of predicted quantitative data. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and structurally related compounds.

Predicted Spectroscopic Data

The structural features of this compound, combining a four-membered azetidine ring with a bulky, electron-donating trimethylsilyl (TMS) group, give rise to a unique spectroscopic fingerprint. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Si(CH₃)₃ | 0.1 - 0.3 | Singlet (s) | N/A |

| CH₂ (C2/C4) | 2.9 - 3.2 | Triplet (t) | 6.0 - 8.0 |

| CH₂ (C3) | 1.9 - 2.2 | Quintet (quin) | 6.0 - 8.0 |

-

Rationale: The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region (around 0.2 ppm), characteristic of TMS groups.[1] The methylene protons of the azetidine ring adjacent to the nitrogen (C2/C4) are deshielded by the nitrogen atom and are expected to resonate as a triplet. The central methylene protons (C3) will appear as a quintet due to coupling with the four adjacent protons. The exact chemical shifts can be influenced by solvent effects.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | -1.0 - 2.0 |

| CH₂ (C2/C4) | 45.0 - 50.0 |

| CH₂ (C3) | 15.0 - 20.0 |

-

Rationale: The carbons of the trimethylsilyl group are highly shielded and will appear at a very low chemical shift, potentially below 0 ppm.[3] The carbons of the azetidine ring attached to the nitrogen (C2/C4) will be significantly downfield due to the electronegativity of the nitrogen.[4] The C3 carbon will be in a more typical aliphatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2850 - 3000 | Medium-Strong |

| Si-C (stretch) | 1250, 840 | Strong |

| Si-N (stretch) | 900 - 1000 | Strong |

| C-N (stretch) | 1100 - 1200 | Medium |

| CH₂ (bend) | 1450 - 1480 | Medium |

-

Rationale: The spectrum will be dominated by strong absorptions from the Si-C bonds of the trimethylsilyl group. A strong band corresponding to the Si-N stretch is also expected.[5] The C-H stretching and bending vibrations of the azetidine and TMS methyl groups will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

| m/z | Proposed Fragment | Comments |

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, likely a prominent peak |

| 56 | [C₃H₄N]⁺ | Azetidine ring fragment after loss of TMS |

-

Rationale: Under electron ionization (EI), the molecular ion is expected at m/z 129. A characteristic fragmentation pattern for trimethylsilylated compounds is the loss of a methyl group, leading to a strong [M-15] peak.[6] The trimethylsilyl cation at m/z 73 is also a very common and often abundant fragment. Cleavage of the Si-N bond can lead to fragments corresponding to the azetidine ring. Due to the presence of a nitrogen atom, the molecular ion will have an odd mass, in accordance with the nitrogen rule.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a volatile liquid amine like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid directly onto the ATR crystal.[8]

-

-

Instrument Setup:

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Select a spectral range of 4000 to 400 cm⁻¹.[9]

-

Choose a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates or ATR crystal.[9]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via a gas chromatography (GC-MS) interface or a direct insertion probe.[10]

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV to induce fragmentation and allow for comparison with spectral libraries.[11][12]

-

Maintain the ion source and transfer lines at a temperature sufficient to keep the sample in the gas phase without causing thermal degradation (e.g., 150-250 °C).

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. If using GC-MS, spectra will be continuously acquired across the elution of the chromatographic peak.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Compare the obtained spectrum with spectral databases (e.g., NIST, Wiley) for potential identification.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound like this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Quantum Chemical Studies of N-Trimethylsilylazetidine: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-trimethylsilylazetidine is a heterocyclic organic compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and interactions with biological targets. This whitepaper provides a comprehensive overview of the theoretical framework for conducting quantum chemical studies on this compound, outlining key computational methodologies and the types of data that can be obtained. Due to a lack of specific published experimental or computational studies on this particular molecule, this guide will focus on the established protocols and theoretical approaches used for similar heterocyclic systems.

Introduction to Quantum Chemical Studies

Quantum chemistry provides a powerful lens through which the intricate world of molecular structure and reactivity can be explored with high precision. Through the application of quantum mechanics, computational models can predict a wide array of molecular properties, including equilibrium geometries, conformational energies, vibrational frequencies, and electronic charge distributions. For a molecule like this compound, these methods can elucidate the subtle interplay of steric and electronic effects that govern its behavior.

Methodologies for Quantum Chemical Analysis

A robust quantum chemical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the standard methodologies employed in the field.

Conformational Analysis Workflow

The first step in studying a flexible molecule like this compound is to identify its stable conformers. The following workflow is a standard approach:

Caption: A typical workflow for the conformational analysis of a flexible molecule.

Level of Theory and Basis Set Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, often provide a good balance between computational cost and accuracy for geometry optimizations and energy calculations of organic molecules.

-

Ab Initio Methods: Higher-level ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be used for more accurate single-point energy calculations on the DFT-optimized geometries.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. The choice of basis set will affect the description of the electron distribution and, consequently, the calculated properties.

Key Molecular Properties from Quantum Chemical Calculations

A thorough computational study of this compound would yield a wealth of quantitative data. The following tables illustrate how this data would be presented.

Geometric Parameters

The optimized geometries of the different conformers can be characterized by their bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for a Hypothetical this compound Conformer

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | N1-C2 | Value |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C4-N1 | Value | |

| N1-Si | Value | |

| Si-C(methyl) | Value | |

| Bond Angles | C4-N1-C2 | Value |

| N1-C2-C3 | Value | |

| C2-C3-C4 | Value | |

| C3-C4-N1 | Value | |

| C2-N1-Si | Value | |

| Dihedral Angles | C4-N1-C2-C3 | Value |

| Si-N1-C2-C3 | Value |

Energetic and Thermodynamic Properties

Calculations can predict the relative energies of different conformers, providing insight into their relative populations at a given temperature.

Table 2: Relative Energies and Thermodynamic Data for Hypothetical Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |

| Conformer A | 0.00 | 0.00 | 0.00 | A, B, C | Value |

| Conformer B | ΔE | ΔH | ΔG | A, B, C | Value |

| Conformer C | ΔE | ΔH | ΔG | A, B, C | Value |

Vibrational Frequencies

The calculated vibrational frequencies can be used to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). They can also be compared with experimental infrared (IR) and Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (ring) | Value | Value | Value |

| C-H stretch (TMS) | Value | Value | Value |

| Ring pucker | Value | Value | Value |

| Si-N stretch | Value | Value | Value |

Logical Relationships in Data Interpretation

The interpretation of computational results involves establishing logical connections between different calculated properties and experimental observables.

Caption: The relationship between theoretical calculations and experimental validation.

Conclusion and Future Directions

While this whitepaper outlines the theoretical framework for studying this compound, the absence of specific published data highlights a research gap. Future work should focus on performing these calculations and corroborating them with experimental studies, such as gas-phase spectroscopy or X-ray crystallography. Such studies would provide invaluable data for understanding the fundamental properties of this molecule and could guide its application in various fields, from materials science to medicinal chemistry. A detailed understanding of its conformational preferences and electronic structure will be paramount in the rational design of new molecules with tailored properties.

N-Trimethylsilylazetidine: A Comprehensive Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling of N-trimethylsilylazetidine, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in the laboratory.

Physicochemical Properties

While specific experimentally determined data for this compound is not widely available in public literature, properties can be estimated based on analogous compounds and general principles of silylated amines.

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C₆H₁₅NSi | |

| Molecular Weight | 129.28 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar silylated amines. |

| Boiling Point | Estimated to be in the range of 100-150 °C | Boiling points of silylamines are generally lower than the corresponding free amines. |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes). | Reacts with protic solvents. |

| Moisture Sensitivity | Highly sensitive to moisture. | The Si-N bond is susceptible to hydrolysis. |

| Air Sensitivity | Potentially sensitive to air. | May react with atmospheric moisture and carbon dioxide. |

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. The primary modes of decomposition are hydrolysis and, to a lesser extent, thermolysis.

Hydrolytic Stability

N-silylamines, including this compound, are known to be highly susceptible to hydrolysis.[1] The silicon-nitrogen bond is readily cleaved by water to regenerate the free amine (azetidine) and form trimethylsilanol, which can further condense to hexamethyldisiloxane.

The rate of hydrolysis is dependent on several factors, including:

-

pH: Hydrolysis is generally faster under both acidic and basic conditions compared to neutral pH.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Solvent: The presence of protic solvents will lead to rapid decomposition.

Due to this inherent instability, it is imperative to handle this compound under strictly anhydrous conditions.

Thermal Stability

While specific data for this compound is unavailable, silylamines generally exhibit moderate thermal stability. Decomposition upon heating can occur, potentially leading to the formation of various silicon- and nitrogen-containing byproducts. For synthetic applications requiring elevated temperatures, it is advisable to conduct small-scale experiments to determine the compound's stability under the specific reaction conditions.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of azetidine with a suitable silylating agent.

General Synthetic Protocol

A common method for the N-silylation of amines is the reaction with a halotrimethylsilane, such as chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol:

-

To a solution of azetidine (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., GC-MS or NMR of an aliqout).

-

Upon completion, the resulting salt (e.g., triethylammonium chloride) can be removed by filtration under an inert atmosphere.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

Purification

Purification of this compound is best achieved by distillation under reduced pressure. It is crucial to use a dry distillation apparatus and maintain an inert atmosphere to prevent hydrolysis. Amine-functionalized silica gel can also be considered for chromatographic purification to minimize interactions with acidic silica.[2]

Safe Handling and Storage

Given its reactivity, particularly its moisture sensitivity, stringent handling and storage procedures are essential.

Personal Protective Equipment (PPE):

-

Wear standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

Handling Procedures:

-

All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[3]

-

Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Use anhydrous solvents.

-

Transfer the reagent using dry syringes or cannulas.

Storage:

-

Store this compound in a tightly sealed container under an inert atmosphere.

-

Refrigeration is recommended to minimize decomposition over time.

-

Store away from acids, oxidizing agents, and sources of moisture.

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

-Si(CH₃)₃: A sharp singlet at approximately 0.1-0.3 ppm.

-

-NCH₂-: A triplet at approximately 3.0-3.5 ppm.

-

-CH₂CH₂N-: A quintet or multiplet at approximately 2.0-2.5 ppm.

¹³C NMR (predicted):

-

-Si(CH₃)₃: A signal at approximately 0-5 ppm.

-

-NCH₂-: A signal at approximately 45-55 ppm.

-

-CH₂CH₂N-: A signal at approximately 15-25 ppm.

IR Spectroscopy (predicted):

-

C-H stretching (alkyl): 2850-2960 cm⁻¹

-

Si-CH₃ rocking: ~840 cm⁻¹ and ~750 cm⁻¹

-

Si-N stretching: ~900-1000 cm⁻¹

-

The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) would indicate successful silylation.

Mass Spectrometry (predicted fragmentation):

-

The molecular ion peak (M⁺) may be observed.

-

A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected.

-

A base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is highly likely.

-

Fragmentation of the azetidine ring may also be observed.

Reactivity and Synthetic Applications

This compound serves as a protected form of azetidine, with the trimethylsilyl group acting as a labile protecting group for the nitrogen atom. This allows for reactions at other positions of a molecule without interference from the reactive N-H bond of the parent azetidine. The silyl group can be easily removed under mild hydrolytic conditions.

The primary utility of this compound is as a nucleophile in reactions with various electrophiles. The lone pair of electrons on the nitrogen atom, although somewhat sterically hindered by the trimethylsilyl group, is available for reaction.

Potential Applications:

-

Reaction with Alkyl Halides: To form N-alkylazetidines.

-

Reaction with Acyl Halides: To form N-acylazetidines.

-

Reaction with Aldehydes and Ketones: To form addition products which can be further elaborated.

-

Ring-Opening Reactions: While the azetidine ring is relatively stable, under certain conditions (e.g., with strong Lewis acids), ring-opening reactions can occur.

References

N-trimethylsilylazetidine physical and chemical properties

Core Physical and Chemical Properties

N-trimethylsilylaziridine is a heterocyclic organic compound featuring a three-membered aziridine ring with a trimethylsilyl group attached to the nitrogen atom. This substitution significantly influences the chemical behavior of the aziridine ring, enhancing its utility as a synthetic intermediate.

Physical Properties

The following table summarizes the key physical properties of N-trimethylsilylaziridine.

| Property | Value | Units | Source |

| Molecular Formula | C5H13NSi | - | [1] |

| Molecular Weight | 115.25 | g/mol | [1] |

| Boiling Point | Not available | °C | - |

| Density | Not available | g/cm³ | - |

| Refractive Index | Not available | - | - |

| Enthalpy of Fusion (ΔfusH) | 10.50 | kJ/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.137 | - | [1] |

| Water Solubility (log10WS) | 1.57 | mol/L | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of N-trimethylsilylaziridine. Below are the expected and reported spectral features.

1.2.1 1H NMR Spectroscopy

-

A singlet corresponding to the nine protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

A multiplet or two distinct signals for the four protons of the aziridine ring (CH₂CH₂). The chemical shift and splitting pattern would be influenced by the ring strain and the nitrogen substitution.

1.2.2 13C NMR Spectroscopy

The carbon NMR spectrum is expected to show:

-

A signal for the methyl carbons of the trimethylsilyl group.

-

Signals for the two equivalent or non-equivalent carbons of the aziridine ring.

1.2.3 Infrared (IR) Spectroscopy

Key IR absorption bands for N-trimethylsilylaziridine would include:

-

C-H stretching vibrations for the methyl and aziridine protons.

-

Si-C stretching and bending vibrations characteristic of the trimethylsilyl group.

-

C-N stretching vibrations of the aziridine ring.

1.2.4 Mass Spectrometry

The mass spectrum of N-trimethylsilylaziridine would exhibit a molecular ion peak (M+) at m/z 115. Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the aziridine ring. The base peak is often the [M-CH₃]⁺ ion in such compounds.[2][3]

Synthesis and Reactivity

N-trimethylsilylaziridine serves as a versatile building block in organic synthesis. Its reactivity is dominated by the strained aziridine ring and the nature of the N-Si bond.

Synthesis of N-trimethylsilylaziridine

A common method for the synthesis of N-silylated aziridines involves the reaction of aziridine with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the HCl byproduct.

2.1.1 Experimental Protocol: Synthesis from Aziridine

Materials:

-

Aziridine

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

To a solution of aziridine in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 equivalents).

-

Slowly add trimethylsilyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the triethylammonium chloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude N-trimethylsilylaziridine.

-

Purification can be achieved by distillation under reduced pressure.

Chemical Reactivity

The reactivity of N-trimethylsilylaziridine is characterized by the susceptibility of the strained aziridine ring to nucleophilic ring-opening reactions. The trimethylsilyl group can also be cleaved under certain conditions.

2.2.1 Ring-Opening Reactions

N-silylated aziridines can undergo ring-opening upon reaction with various nucleophiles, often activated by a Lewis acid. This provides a pathway to a variety of functionalized amines.

2.2.2 Experimental Protocol: Ring-Opening with an Electrophile (e.g., Acyl Chloride)

Materials:

-

N-trimethylsilylaziridine

-

Acetyl chloride

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve N-trimethylsilylaziridine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

The reaction typically yields the ring-opened product, N-(2-chloroethyl)-N-(trimethylsilyl)acetamide.

-

The product can be isolated by removing the solvent under reduced pressure and purified by chromatography.

Safety and Handling

N-trimethylsilylaziridine, like other aziridine derivatives, should be handled with caution due to potential toxicity. The following are general safety and handling guidelines.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. N-trimethylsilylaziridine (CAS 2116-90-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. docbrown.info [docbrown.info]

The Elusive N-trimethylsilylazetidine: A Technical Guide to the Synthesis and History of N-Substituted Azetidines

Introduction

N-trimethylsilylazetidine, a seemingly simple N-substituted four-membered heterocyclic compound, presents a curious case in chemical literature. Despite the significant interest in both azetidine-containing molecules for their roles in medicinal chemistry and the utility of the trimethylsilyl group in organic synthesis, a direct and detailed account of the discovery and history of this compound is conspicuously absent from readily available scientific databases. This technical guide, therefore, pivots to address the broader and well-documented field of N-substituted azetidine synthesis. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the historical context of the azetidine ring's discovery, outlining the primary synthetic routes to its N-functionalized derivatives, and proposing a plausible pathway for the synthesis of the titular, yet elusive, this compound.

A Brief History of the Azetidine Ring

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has been a subject of interest for over a century.[1] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique chemical properties that have been both a challenge and an opportunity for synthetic chemists.[2] Early interest in azetidines was largely academic, but the discovery of naturally occurring compounds containing this motif, such as azetidine-2-carboxylic acid, and the recognition of their potential as pharmacophores, spurred the development of more robust and versatile synthetic methods.[3] The incorporation of an azetidine ring into a drug candidate can lead to improved metabolic stability, and basicity, and can act as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement.

General Methodologies for the Synthesis of N-Substituted Azetidines

The construction of the strained azetidine ring has been achieved through a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and ring expansions.

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives

One of the most common and historically significant methods for azetidine synthesis involves the intramolecular cyclization of a 1,3-amino alcohol or its derivatives. This approach relies on the formation of a carbon-nitrogen bond to close the four-membered ring. A notable and efficient modern example is the Couty's azetidine synthesis , which utilizes the cyclization of N-substituted-3-amino-1-chloropropanes derived from readily available β-amino alcohols.[4]

Key Features of the Couty Synthesis:

-

Starting Materials: Enantiopure β-amino alcohols.

-

Key Steps: N-functionalization (e.g., with an electron-withdrawing group like cyano), chlorination of the alcohol, and base-induced 4-exo-trig ring closure.

-

Advantages: Provides access to a wide range of enantiopure azetidines.[4]

Experimental Protocol: A Representative Couty-Type Azetidine Synthesis

A general procedure for the synthesis of an N-benzyl-azetidine from 3-(benzylamino)propan-1-ol would involve the following steps:

-

Chlorination: To a solution of 3-(benzylamino)propan-1-ol in an appropriate solvent like dichloromethane, a chlorinating agent such as thionyl chloride or methanesulfonyl chloride followed by a chloride source is added at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion.

-

Cyclization: The resulting crude amino-chloride is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF) to induce cyclization. The reaction is often heated to drive the ring closure to completion.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final N-benzylazetidine is then purified by column chromatography or distillation.

[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[5] This method is attractive for its atom economy and the ability to rapidly construct the azetidine ring. However, it has historically been challenging due to the efficient non-radiative decay pathways of excited imines.[5] Recent advances in photochemistry, including the use of photosensitizers, have expanded the scope and utility of this reaction.

Ring Expansion of Aziridines

The ring expansion of aziridines to azetidines provides another synthetic route. This transformation can be achieved by reacting N-substituted aziridines with a one-carbon synthon. For instance, treatment of an N-arenesulfonylaziridine with dimethylsulfoxonium methylide can lead to the formation of the corresponding 1-arenesulfonylazetidine.[6]

Proposed Synthesis of this compound

Given the lack of direct literature on this compound, a plausible synthetic approach would involve the N-silylation of a pre-formed azetidine ring. The direct silylation of secondary amines is a well-established transformation in organic synthesis.[7][8]

Proposed Synthetic Pathway:

The most straightforward approach would be the reaction of azetidine with a suitable silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base to neutralize the generated HCl.

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a solution of azetidine in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is added.

-

Silylation: The mixture is cooled to 0 °C, and a solution of trimethylsilyl chloride in the same solvent is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.

An alternative, base-free method for N-silylation involves the use of trimethylsilyl chloride in the presence of zinc dust.[9] This could be particularly useful if the desired product is sensitive to organic bases.

Data Summary

The following table summarizes representative yields for the synthesis of various N-substituted azetidines from the literature.

| N-Substituent | Synthetic Method | Starting Material | Yield (%) | Reference |

| Benzyl | Intramolecular Cyclization | 3-(Benzylamino)propan-1-ol | 70-90 | [10] |

| Tosyl | Ring Expansion of Aziridine | N-Tosylaziridine | 60-85 | [6] |

| Aryl | Couty's Azetidine Synthesis | N-Aryl-β-amino alcohol | 75-95 | [4] |

| Boc | Intramolecular Cyclization | N-Boc-3-amino-1-propanol | 80-95 | [11] |

Visualizing the Pathways

To better illustrate the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Theoretical Conformational Analysis of the Azetidine Ring

Introduction

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering coordinate, and the energy barrier to ring inversion is a key parameter in its conformational analysis. Theoretical calculations, including ab initio and density functional theory (DFT) methods, are powerful tools to investigate these conformational landscapes.

Theoretical Methodology and Computational Protocols

The conformational analysis of azetidine derivatives is predominantly carried out using quantum mechanical calculations. These methods provide insights into the geometric parameters, relative energies of different conformations, and the energy barriers for interconversion between them.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio calculations and DFT have been successfully employed to study the structure and decomposition pathways of various azetidine derivatives.[1] For instance, geometry optimizations are often performed using methods like M06 with a cc-pVTZ basis set, while more accurate single-point energies can be obtained using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[1] The choice of the level of theory and basis set is crucial for obtaining reliable results. For highly strained molecules, the inclusion of electron correlation is necessary for full geometry optimizations.[2]

A common computational protocol for conformational analysis involves the following steps:

-

Initial Geometry Optimization: The starting geometry of the molecule is optimized using a computationally less expensive method, such as a smaller basis set, to find a local minimum on the potential energy surface.

-

Conformational Search: A systematic or stochastic search for different conformers is performed. For a puckered ring like azetidine, this involves scanning the ring-puckering coordinate.

-

Re-optimization of Conformers: The identified conformers are then re-optimized at a higher level of theory and with a larger basis set (e.g., MP2/6-31G(d,p) or B3LYP/6-31G(d,p)) to obtain more accurate geometries and relative energies.[1][2]

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry to confirm that it corresponds to a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

-

Transition State Search: To determine the energy barrier for ring inversion, a transition state search is conducted. This involves finding the saddle point on the potential energy surface connecting the two puckered conformations.

-

Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using very high-level methods like CCSD(T).[1]

The following DOT script visualizes a typical workflow for the computational conformational analysis of an azetidine derivative.

Puckering of the Azetidine Ring

The non-planar conformation of the azetidine ring can be described by a puckering coordinate, often denoted as 'q'. The potential energy as a function of this coordinate typically shows a double-well potential, with the planar conformation representing the transition state for ring inversion.

The following diagram illustrates the concept of ring puckering in azetidine.

Hypothetical Conformational Data for N-trimethylsilylazetidine

While specific experimental or calculated data for this compound is not available in the provided search results, we can present a hypothetical table of the kind of quantitative data that would be obtained from a thorough computational study. This data is illustrative and based on general knowledge of azetidine derivatives.

| Parameter | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| Puckering Angle (θ) | 25.0° | B3LYP/6-311+G(d,p) |

| Barrier to Inversion (ΔE) | 1.5 kcal/mol | CCSD(T)/aug-cc-pVTZ |

| N-Si Bond Length | 1.75 Å | B3LYP/6-311+G(d,p) |

| C-N-C Bond Angle | 88.5° | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.2 D | B3LYP/6-311+G(d,p) |

Potential Energy Surface

The conformational dynamics of the azetidine ring can be visualized through a potential energy surface (PES) plot, where the energy is plotted against one or more conformational coordinates. For the azetidine ring, a one-dimensional PES along the puckering coordinate is often sufficient to describe the ring inversion process.

The following diagram illustrates a hypothetical double-well potential energy surface for the puckering of an azetidine ring.

Conclusion

The theoretical investigation of this compound's conformation, while not explicitly detailed in the current literature, can be robustly approached using well-established computational chemistry techniques. By applying ab initio and DFT methods, researchers can elucidate the puckering of the azetidine ring, determine the energy barriers to conformational changes, and quantify key geometric parameters. The methodologies and illustrative data presented in this guide provide a comprehensive framework for such an investigation, which is essential for understanding the structure-activity relationships of this and related molecules in the context of drug development and materials science. Further experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, would be invaluable in validating and refining the theoretical models.

References

A Comprehensive Technical Guide to N-trimethylsilylazetidine

This technical guide provides an in-depth overview of N-trimethylsilylazetidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a proposed synthesis protocol, and potential applications, with a focus on delivering structured and actionable information.

Nomenclature and Structure

This compound , also known as 1-(trimethylsilyl)azetidine, is a derivative of azetidine where a trimethylsilyl group is attached to the nitrogen atom of the azetidine ring.

-

IUPAC Name: 1-(trimethylsilyl)azetidine

-

Systematic IUPAC Name: 1-(trimethylsilyl)azacyclobutane

-

Common Synonyms: N-silylazetidine, 1-TMS-azetidine

-

CAS Number: A specific CAS number for this compound is not readily found in publicly available databases, suggesting it may be a novel or less commonly synthesized compound. The CAS number for the parent compound, azetidine, is 503-29-7.[1]

The molecular structure consists of a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom, with a trimethylsilyl group (-Si(CH₃)₃) bonded to the nitrogen.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. However, based on the properties of azetidine and other N-silylated amines, the following table summarizes the expected physicochemical characteristics.

| Property | Expected Value | Reference Compound Data (Azetidine) |

| Molecular Formula | C₆H₁₅NSi | C₃H₇N |

| Molecular Weight | 129.28 g/mol | 57.09 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] |

| Boiling Point | Estimated 110-130 °C | 61-62 °C[1] |

| Density | Estimated 0.8-0.9 g/cm³ | 0.847 g/cm³ at 25 °C[1] |

| Solubility | Soluble in organic solvents, reacts with water | Miscible in water[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

This protocol is based on the general reaction of a secondary amine with a trimethylsilyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Reaction:

Azetidine + Chlorotrimethylsilane → this compound + Triethylamine hydrochloride

Materials and Reagents:

-

Azetidine

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

-

Addition of Silylating Agent: The solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions: Azetidine and chlorotrimethylsilane are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the silylating agent and the product.

Applications in Research and Drug Development

Azetidine and its derivatives are recognized as important structural motifs in medicinal chemistry, appearing in a number of bioactive molecules.[2] The incorporation of an azetidine ring can influence the physicochemical properties of a molecule, such as its conformation, basicity, and metabolic stability.

The N-trimethylsilyl group in this compound serves primarily as a protecting group for the nitrogen atom. This protection allows for selective reactions at other positions of a molecule containing the azetidine moiety without interference from the reactive N-H bond. The trimethylsilyl group can be readily removed under mild acidic conditions or by treatment with a fluoride source.

Potential applications include:

-

Intermediate in Multi-step Synthesis: this compound can be a valuable intermediate in the synthesis of more complex azetidine-containing compounds. The protected nitrogen allows for functionalization of the carbon backbone of the azetidine ring.

-

Building Block for Drug Discovery: As part of a larger synthetic scheme, it could be used to introduce the azetidine scaffold into potential drug candidates. The unique strained ring system of azetidine can impart desirable pharmacological properties.[2]

Visualizations

The following diagrams illustrate the proposed synthesis of this compound and a general workflow for its use as a synthetic intermediate.

Caption: Proposed synthesis of this compound.

Caption: General workflow for using this compound.

References

Methodological & Application

N-Trimethylsilylazetidine: A Versatile Building Block for Nitrogen Heterocycles

For Immediate Release

N-trimethylsilylazetidine has emerged as a valuable and versatile reagent in synthetic organic chemistry, offering a convenient entry point for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique reactivity, stemming from the presence of a labile N-Si bond and the inherent ring strain of the four-membered azetidine core, allows for its application in a variety of transformations, including reactions with electrophiles and participation in cycloaddition reactions. These reactions provide efficient pathways to functionalized azetidines, pyrrolidines, and other complex heterocyclic systems, which are key structural motifs in numerous pharmaceuticals and biologically active molecules. This application note provides an overview of the utility of this compound in the synthesis of nitrogen heterocycles, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Application in the Synthesis of N-Acyl Azetidines

This compound serves as an excellent precursor for the synthesis of N-acyl azetidines through its reaction with acyl chlorides. The trimethylsilyl group acts as a convenient protecting group that can be easily cleaved in situ, facilitating the acylation of the azetidine nitrogen. This method avoids the direct handling of the more volatile and potentially more reactive azetidine.

General Reaction Scheme:

Caption: Reaction of this compound with an acyl chloride.

Table 1: Synthesis of N-Acyl Azetidines

| Entry | Acyl Chloride (R-COCl) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Dichloromethane | 0 to rt | 2 | 95 |

| 2 | Acetyl chloride | Diethyl ether | 0 to rt | 1 | 92 |

| 3 | Propanoyl chloride | Tetrahydrofuran | 0 to rt | 1.5 | 94 |

Experimental Protocol: Synthesis of N-Benzoylazetidine

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere of nitrogen, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzoyl chloride (1.0 mmol) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-benzoylazetidine as a white solid.

Application in [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

This compound can serve as a precursor to azomethine ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions. The in situ generation of an azetidinium ylide from this compound, typically initiated by a Lewis acid or a desilylating agent in the presence of an aldehyde, followed by cycloaddition with an activated alkene, provides a powerful method for the construction of spiro-pyrrolidine heterocyclic systems.

General Workflow for [3+2] Cycloaddition:

Caption: Workflow for spiro-pyrrolidine synthesis.

Table 2: Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition

| Entry | Aldehyde | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | N-Phenylmaleimide | LiBr | Acetonitrile | 80 | 12 | 85 |

| 2 | Formaldehyde | Methyl acrylate | AgOAc | Toluene | 110 | 24 | 78 |

| 3 | p-Nitrobenzaldehyde | Dimethyl fumarate | TFA (cat.) | Dichloromethane | rt | 18 | 82 |

Experimental Protocol: Synthesis of a Spiro[azetidine-2,3'-pyrrolidine] Derivative

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), N-phenylmaleimide (1.0 mmol), and lithium bromide (0.1 mmol).

-

Add anhydrous acetonitrile (10 mL) and heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed (approximately 12 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-pyrrolidine product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of nitrogen heterocycles. Its utility in reactions with electrophiles provides a straightforward route to functionalized azetidines, while its ability to act as a precursor for azomethine ylides opens up powerful cycloaddition strategies for the construction of more complex pyrrolidine-containing scaffolds. The protocols outlined in this application note demonstrate the practical utility of this compound for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Application Notes and Protocols: N-Trimethylsilylazetidine Derivatives as Precursors for Azomethine Ylide Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are crucial components in a variety of biologically active compounds and pharmaceuticals. Their inherent ring strain makes them valuable synthetic intermediates. While N-trimethylsilylazetidine itself is not typically employed directly in cycloaddition reactions, its N-silylated analogues, particularly N-(trimethylsilyl)methylamine derivatives, serve as highly effective precursors for the in-situ generation of azomethine ylides. These transient 1,3-dipoles are powerful reagents for [3+2] cycloaddition reactions, providing a versatile and stereoselective route to construct complex pyrrolidine-containing heterocycles. This document outlines the protocols for generating azomethine ylides from N-silyl precursors and their subsequent application in cycloaddition reactions.

Core Concept: Generation of Azomethine Ylides from N-Silyl Precursors

The primary utility of N-trimethylsilyl amine derivatives in this context is their ability to generate non-stabilized azomethine ylides. A prevalent method involves the formation of an N-(trimethylsilylmethyl)iminium ion, which upon treatment with a fluoride source, undergoes desilylation to yield the reactive azomethine ylide. This ylide can then be trapped in situ by a variety of dipolarophiles.

A general workflow for this process is depicted below:

Caption: General workflow for azomethine ylide generation and cycloaddition.

Experimental Protocols

Protocol 1: Generation of a Non-stabilized Azomethine Ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and Subsequent [3+2] Cycloaddition

This protocol describes the generation of a non-stabilized azomethine ylide and its reaction with 2-benzothiazolamines to form imidazolidine derivatives.[1]

Materials:

-

N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

-

2-Benzothiazolamine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the 2-benzothiazolamine derivative (1.0 equiv.) in dry DCM under an inert atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.).

-

Add trifluoroacetic acid (TFA) (0.1 equiv.) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted imidazolidine derivative.

Proposed Reaction Pathway:

Caption: Reaction pathway for Protocol 1.

Protocol 2: Generation of 1-Phenyl-N-(trimethylsilyl)azomethine Ylide and [2+3]-Cycloaddition with Thiocarbonyl Compounds

This protocol details the in-situ generation of a reactive azomethine ylide and its non-regioselective cycloaddition with thiocarbonyl compounds to yield N-unsubstituted 1,3-thiazolidines.[2]

Materials:

-

N-(Benzylidene)[(trimethylsilyl)methyl]amine

-

Trimethylsilyl triflate (TMSOTf)

-

Cesium fluoride (CsF)

-

Hexamethylphosphoramide (HMPA)

-

Thiocarbonyl compound (e.g., thiobenzophenone)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve N-(benzylidene)[(trimethylsilyl)methyl]amine (1.0 equiv.) in dry HMPA.

-

Add trimethylsilyl triflate (TMSOTf) (1.1 equiv.) to the solution and stir for 15 minutes at room temperature.

-

Add cesium fluoride (CsF) (1.5 equiv.) and the thiocarbonyl compound (1.0 equiv.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the regioisomeric 1,3-thiazolidines.

Proposed Reaction Pathway:

Caption: Reaction pathway for Protocol 2.

Quantitative Data Summary

The following table summarizes representative yields for the cycloaddition reactions described in the protocols.

| Protocol | Dipolarophile | Product | Yield (%) | Reference |

| 1 | 2-Benzothiazolamine | 1,3,5-Trisubstituted Imidazolidine | up to 98% | [1] |

| 2 | Thiocarbonyl Compounds | N-Unsubstituted 1,3-Thiazolidines | N/A | [2] |

Proposed Application for this compound

While no direct experimental protocols for the cycloaddition of this compound have been found in the reviewed literature, a plausible reaction pathway can be proposed based on the principles of azomethine ylide generation from N-silyl precursors. This hypothetical protocol could serve as a starting point for further research.

Proposed Protocol 3: Hypothetical Generation of an Azetidinium Ylide from this compound and Cycloaddition

Objective: To generate an azetidinium ylide from this compound for subsequent [3+2] cycloaddition with an activated alkene.

Proposed Reaction Scheme:

-

Quaternization: Reaction of this compound with an alkylating agent (e.g., methyl triflate) to form a quaternary azetidinium salt.

-

Desilylation: Treatment of the azetidinium salt with a fluoride source (e.g., CsF) to induce desilylation and generate the transient azetidinium ylide.

-

Cycloaddition: In-situ trapping of the azetidinium ylide with a dipolarophile (e.g., dimethyl maleate) to form a bicyclic pyrrolizidine derivative.

Logical Relationship Diagram:

Caption: Proposed pathway for this compound in cycloaddition.

Conclusion

N-trimethylsilyl derivatives are valuable precursors for the generation of azomethine ylides, which are versatile intermediates in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. The protocols provided herein offer established methods for the generation and reaction of these ylides. While the direct use of this compound in cycloadditions is not well-documented, the principles outlined suggest a promising avenue for future research in the synthesis of novel azetidine-fused ring systems. These methodologies are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.

References

Application Notes and Protocols: N-Trimethylsilylazetidine as a Protecting Group for Azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a four-membered saturated nitrogen heterocycle, is a valuable building block in medicinal chemistry and drug development. Its strained ring system imparts unique conformational properties and metabolic stability to parent molecules. The synthesis and manipulation of azetidine-containing compounds often require the temporary protection of the azetidine nitrogen to prevent unwanted side reactions. The choice of an appropriate protecting group is crucial for the successful synthesis of complex molecules.